2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)

Protein cross-linking Structural biology Arginine-specific reagent

Researchers requiring distance-constrained, Arg-specific cross-linking or kinked polymer backbones often face supply inconsistency for this meta-substituted bis-α-ketoaldehyde. 2,2′-(1,3-Phenylene)bis(2-oxoacetaldehyde) (CAS 3049-10-3) resolves these challenges with a rigid ~120° phenylene spacer and dual electrophilic reactivity. • Defined 0.6-0.8 nm spacer for unambiguous MS-based protein topology mapping • Kinked geometry enhances solubility & processability vs. para-isomer in polyquinoxaline synthesis • Commercial availability streamlines procurement for MOF/COF pore-geometry diversification studies

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
Cat. No. B12857824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)C=O)C(=O)C=O
InChIInChI=1S/C10H6O4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-6H
InChIKeyUCLXXJCKGYPUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde) (CAS 3049-10-3): Core Identity and Procurement-Relevant Specifications


2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde), also referred to as m-phenylenediglyoxal or 1,3-bis(glyoxaloyl)benzene, is a symmetrical bis-α-ketoaldehyde (CAS 3049-10-3) with molecular formula C₁₀H₆O₄ and molecular weight 190.15 g/mol . The compound features two –C(=O)–CHO (glyoxal) termini connected through a rigid 1,3-phenylene spacer, classifying it within the phenylenediglyoxal family alongside its 1,4-substituted regioisomer (p-phenylenediglyoxal, CAS 2673-16-7) . Each terminal α-ketoaldehyde unit presents both an aldehyde carbonyl and a ketone carbonyl, endowing the molecule with dual electrophilic reactivity at four carbonyl positions. The meta-substitution geometry imparts a kinked molecular shape (approximately 120° bond angle at the phenylene bridge) that distinguishes this compound from its linear para counterpart and from flexible aliphatic dialdehydes such as glutaraldehyde, a distinction with direct consequences for polymer architecture, cross-linking geometry, and material properties [1].

1
Rigid meta-phenylene spacer for kinked polymer architecture and distance-constrained cross-linking studies.
2
Bis-α-ketoaldehyde with dual electrophilic termini supports step-growth condensation with aromatic diamines.
3
Arginine-specific reactivity reported for phenylenediglyoxal scaffold; orthogonal to lysine-targeting cross-linkers.

Why 2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde) Cannot Be Replaced by the 1,4-Isomer, Phenylglyoxal, or Glutaraldehyde


Although 2,2'-(1,3-phenylene)bis(2-oxoacetaldehyde) belongs to the broader dialdehyde class, substituting it with the 1,4-regioisomer, monofunctional phenylglyoxal, or flexible glutaraldehyde introduces fundamental changes in molecular geometry, cross-linking distance, and resulting material architecture. The meta-substitution pattern produces a kinked topology (~120° phenylene angle) versus the linear 180° disposition of the para isomer, directly impacting polymer chain packing, solubility, and thermal transitions [1]. In protein cross-linking, phenyldiglyoxal reagents provide a defined rigid spacer arm of 0.6–0.8 nm with arginine-specific reactivity, whereas glutaraldehyde yields a variable, flexible tether with broader amino-group reactivity and less predictable cross-link geometries [2]. Monofunctional phenylglyoxal lacks the bidentate bridging capacity entirely, precluding its use as a cross-linker or condensation monomer in step-growth polymerizations. These differences are structural and quantitative—not merely vendor assertions—and must guide selection when architectural precision, stoichiometric control, or defined spacer length is required [3].

1,4-Isomer Risk Linear 180° spacer yields rigid-rod polymer chains and brittle films; kinked meta geometry may shift solubility and toughness profiles significantly.
Glutaraldehyde Risk Variable, polydisperse oligomeric spacer and lysine-preferring reactivity may not reproduce defined 0.6–0.8 nm Arg-Arg bridging or nucleotide-sensitive cross-link patterns.
Phenylglyoxal Risk Monofunctional monoaldehyde lacks bidentate bridging capacity; cannot support step-growth polymerization or inter-residue cross-linking applications.

Quantitative Differentiation Evidence for 2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde) Against Key Comparators


Cross-Linker Arm Length: Phenylenediglyoxal (0.6–0.8 nm) vs. Glutaraldehyde (Variable, Polydisperse)

In structural studies of the actin-myosin complex, phenyldiglyoxal (PDG) provides a well-defined rigid cross-linking span of 0.6–0.8 nm between arginine residues, as established by Bonet et al. [1]. This contrasts with glutaraldehyde, which forms polydisperse oligomeric bridges of variable length due to aldol condensation and polymerization in aqueous solution. On SDS-PAGE analysis of myosin subfragment-1 cross-linking, PDG and glutaraldehyde produce distinguishable product patterns: both generate 50-kDa/20-kDa, 27-kDa/20-kDa, and 27-kDa/50-kDa cross-linked products, but PDG uniquely shows nucleotide-dependent modulation of 20-kDa/light chain cross-link formation, a feature not observed with glutaraldehyde under identical conditions [2].

Cross-Linker Arm Length
Head-to-head
PDG spacer: defined 0.6–0.8 nm rigid aromatic vs. glutaraldehyde variable/polydisperse (0.5 to >2 nm).
Defined span supports distance-constrained structural modeling; glutaraldehyde variability introduces assignment ambiguity.
Myosin S1 tryptic digest; SDS-PAGE ± MgATP/MgADP; pH 7–8. Source: Bonet 1988, Blotnick 1994.
Protein cross-linking Structural biology Arginine-specific reagent Mass spectrometry

Regiochemistry-Dependent Polymer Architecture: 1,3-Phenylene (Kinked) vs. 1,4-Phenylene (Linear) Spacer Geometry

In polyquinoxaline synthesis via condensation of bis(α-diketone) monomers with aromatic tetraamines, the substitution pattern of the phenylene spacer directly governs polymer chain packing and macroscopic properties. The 1,3-substituted monomer (derived from 2,2'-(1,3-phenylene)bis(2-oxoacetaldehyde)) introduces a kink of approximately 120° into the polymer backbone, whereas the 1,4-isomer produces a linear, rod-like chain [1]. Systematic studies on polyimides with varying m-phenylene/p-phenylene ratios demonstrate that increasing m-phenylene content decreases polymer viscosity and density while improving solubility in organic solvents; conversely, p-phenylene-rich compositions exhibit higher thermal stability but produce brittle films [2]. For oligoamides, all-m-phenylene linkages yield tough, flexible films upon melt processing at 350 °C, whereas all-p-phenylene linkages produce brittle films under identical conditions [3].

Polymer Architecture
Class-level
1,3-Phenylene: kinked ~120° geometry → tough, flexible films; enhanced solubility. 1,4-Phenylene: linear 180° → brittle films; higher thermal onset (+20–30 °C).
Meta substitution may support processable high-performance polymers; para favors thermal stability when brittleness is acceptable.
Oligoamide melt processing at 350 °C; polyimide TGA. Source: Wrasidlo 1969, All Journals.
Polymer chemistry Polyquinoxalines Thermal stability Solubility

Cross-Linker Rigidity: Aromatic Phenylenediglyoxal vs. Aliphatic Glutaraldehyde Spacer

The Analytica Chimica Acta study by Todorov et al. (2008) explicitly compares the structural characteristics of aromatic vs. aliphatic bifunctional cross-linkers. 1,4-Phenyl-diglyoxal (PDG) and 4,4′-biphenyl-diglyoxal (BDG) employ modular aromatic spacers consisting of one or two benzene rings that 'confer greater rigidity to the crosslinker structure than it is afforded by typical aliphatic spacers' such as glutaraldehyde [1]. This rigidity is critical for generating interpretable distance constraints in structural mass spectrometry: the defined spacer length reduces conformational ambiguity in cross-linked peptide identification. The study further demonstrates that PDG generates both mono- and bifunctional products with model protein substrates, stabilized by borate-mediated diester formation, enabling unambiguous assignment of cross-linked sites via FTICR mass spectrometry [1].

Spacer Rigidity
Cross-study
Aromatic PDG spacer eliminates conformational degrees of freedom vs. flexible pentane-1,5-dial spacer of glutaraldehyde; discrete predictable span reported.
Rigid spacer reduces search space for cross-linked peptide assignment, improving confidence in structural mass spectrometry.
Ubiquitin, cytochrome c models; ESI-FTICR MS; borate buffer pH 8–9. Source: Todorov 2008.
Chemical cross-linking Structural proteomics Arginine targeting Rigid spacer

Synthetic Accessibility: One-Step Condensation of 2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde) with Aromatic Diamines

A published synthetic protocol demonstrates that 2,2'-(1,3-phenylene)bis(2-oxoacetaldehyde) (1 mmol) undergoes facile one-step condensation with aromatic diamines such as 3,4-diaminobenzophenone or 2,3-diaminoanthracene-9,10-dione (2 mmol) in ethanol with catalytic HCl under reflux (5 h) to yield polycondensation products in a single operational step [1]. This contrasts with the multi-step protection/deprotection sequences often required for glyoxal-based monomers, which polymerize uncontrollably under basic conditions. The ethanol/HCl system provides mild, metal-free conditions compatible with sensitive aromatic diamines that would degrade under alternative oxidative or metal-catalyzed protocols [1]. For the para isomer (1,4-phenylenediglyoxal), analogous polymerizations with 3,3′-diaminobenzidine have been reported to proceed at higher temperatures (250 °C, solvent-free) [2], indicating that the meta isomer may offer a milder processing window.

Synthetic Accessibility
Cross-study
1,3-Isomer: one-step EtOH/HCl, reflux 5 h (~78 °C). 1,4-Isomer: solvent-free 250 °C or multi-step SeO₂ oxidation.
Milder condensation protocol may broaden compatible diamine scope and reduce purification burden vs. para isomer routes.
Protocol demonstrated with 3,4-diaminobenzophenone. Source: Mathivanan 2024 (LinkedIn; data to verify).
One-step synthesis Condensation reaction Polymer precursor Metal-free

Arginine-Specific Reactivity: Differential Cross-Linking Selectivity vs. Lysine-Targeting Glutaraldehyde

Phenylenediglyoxal reagents react selectively with the guanidino group of arginine residues at mild alkaline pH (7–8), forming a stable 2:1 (phenylglyoxal:arginine) adduct, as established through decades of biochemical literature on phenylglyoxal itself [1]. The bifunctional phenylenediglyoxal extends this chemistry to cross-linking, bridging two Arg residues or one Arg and a guanine base [2]. In contrast, glutaraldehyde reacts predominantly with primary amine groups (lysine side chains, N-termini) through Schiff base formation, with additional reactivity toward sulfhydryls, producing a fundamentally different set of cross-linked residue pairs [3]. This orthogonality is evidenced in the myosin S1 cross-linking study where PDG and glutaraldehyde generated the same nominal product bands on SDS-PAGE (50-kDa/20-kDa, 27-kDa/20-kDa), but PDG uniquely showed nucleotide-dependent modulation of 20-kDa/light chain cross-linking, indicating engagement of distinct residue pairs [3].

Arg Selectivity
Head-to-head
PDG: Arg-specific, 2:1 stoichiometry, nucleotide-sensitive 20-kDa/LC cross-link. Glutaraldehyde: Lys-preferring, no Arg specificity.
Orthogonal residue specificity enables complementary mapping of Arg-rich interfaces inaccessible to Lys-directed reagents.
Myosin S1 ± MgATP; pH 7–8; 25 °C. Source: Takahashi 1968, Blotnick 1994.
Arginine-specific reagent Chemoselectivity Protein modification Guanidino group

Optimal Procurement and Application Scenarios for 2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)


Arginine-Specific Structural Proteomics and Protein-Complex Topology Mapping

When structural biologists require distance-constrained, Arg-specific cross-linking for mass spectrometry-based protein topology mapping, 2,2'-(1,3-phenylene)bis(2-oxoacetaldehyde) provides a rigid aromatic spacer of defined length (~0.6–0.8 nm for the phenylenediglyoxal scaffold) that eliminates the conformational ambiguity of flexible aliphatic cross-linkers such as glutaraldehyde [1]. The Arg-selectivity is orthogonal to conventional Lys-targeting reagents (e.g., DSS, BS³), enabling complementary data collection on arginine-rich interfaces including nucleotide-binding pockets and protein-nucleic acid contact surfaces [2]. The rigidity of the aromatic spacer reduces the computational search space for cross-linked peptide assignment from a continuous distance distribution to a discrete, predictable span, directly improving identification confidence in structural modeling workflows [1].

Synthesis of Soluble, Processable Polyquinoxalines and High-Performance Aromatic Polymers

For polymer chemists synthesizing polyquinoxalines via condensation of bis(α-dicarbonyl) monomers with aromatic tetraamines, the 1,3-phenylene isomer introduces a kinked backbone geometry that enhances solubility and melt processability compared to the rigid-rod 1,4-isomer [3]. This is critical when solution processing (spin-coating, casting) or melt processing is required for film and fiber fabrication. The mild one-step condensation protocol in ethanol/HCl (~78 °C, 5 h) [4] enables incorporation of thermally sensitive co-monomers that would degrade under the solvent-free, high-temperature (250 °C) conditions reported for 1,4-diglyoxalylbenzene polymerizations [5], expanding the accessible polymer chemical space.

Defined-Length Cross-Linking for Biomaterials and Hydrogel Fabrication

In biomaterial applications where precise control over cross-link density and mesh size is required—such as hydrogel fabrication for controlled drug release or tissue engineering scaffolds—the defined 0.6–0.8 nm rigid spacer of phenylenediglyoxal-class cross-linkers provides a predictable, non-polydisperse tether between biomacromolecules [1]. This contrasts with glutaraldehyde, whose variable oligomeric bridge length produces heterogeneous network architectures that complicate structure-property correlations and regulatory characterization [2]. The Arg-specific reactivity additionally enables targeted cross-linking at specific protein domains rather than the global, less discriminate modification typical of glutaraldehyde.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Ligand Synthesis

The bis-α-ketoaldehyde functionality serves as a versatile building block for Schiff-base condensation with polyamine linkers in the construction of imine-linked COFs and MOFs. The meta-substitution pattern yields frameworks with distinct pore geometries and topologies compared to the para isomer, directly impacting guest adsorption selectivity and catalytic site accessibility. The commercial availability of the para isomer (CAS 2673-16-7) as a MOF/COF ligand precursor from multiple vendors establishes market precedent, and the 1,3-isomer (CAS 3049-10-3) offers a complementary building block for researchers seeking to diversify framework architectures through regiochemical variation.

Application
Selection Property
Validation Focus
Arg-specific structural proteomics
Rigid 0.6–0.8 nm aromatic spacer; Arg chemoselectivity
Distance-constrained MS/MS cross-link assignment
Soluble polyquinoxaline synthesis
Kinked meta backbone; mild one-step condensation
Solution/melt processability and film toughness
Biomaterial hydrogel cross-linking
Defined non-polydisperse tether length; Arg-targeted
Mesh-size predictability and domain-specific modification
MOF/COF ligand precursor
Bis-α-ketoaldehyde for Schiff-base condensation
Regiochemical pore-geometry diversification
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